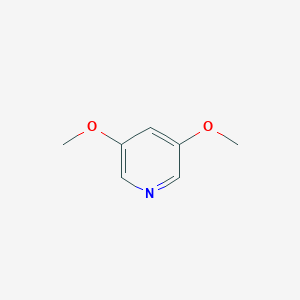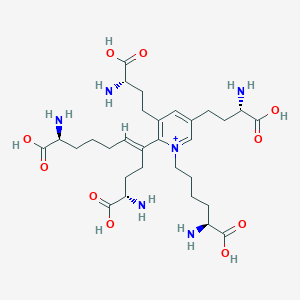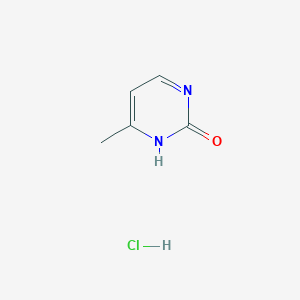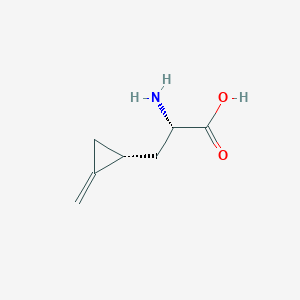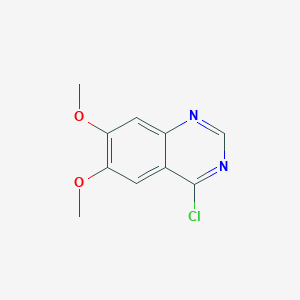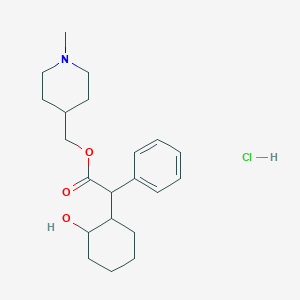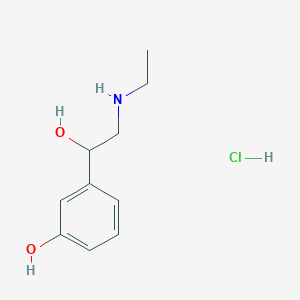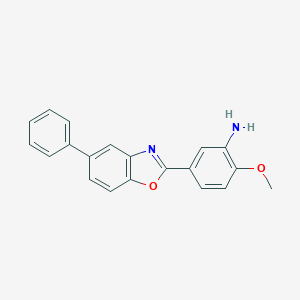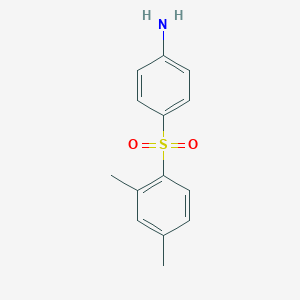
Didésmethylsibutramine
Vue d'ensemble
Description
Didesmethylsibutramine (DDS) is a synthetic molecule that has been used in scientific research for a variety of applications. DDS is a by-product of the metabolism of sibutramine, a commonly prescribed weight loss drug, and has been found to have a variety of effects on the body. It has been studied for its potential to affect biochemical and physiological processes, and its ability to act as a stimulant.
Applications De Recherche Scientifique
Pharmacologie
Le didésmethylsibutramine agit comme un inhibiteur triple de la recapture, bloquant la réabsorption de la sérotonine, de la dopamine et de la noradrénaline des synapses neuronales . L'énantiomère ® du this compound est un inhibiteur plus puissant de la recapture des monoamines que l'énantiomère (S) et possède une activité anorexique significativement plus forte chez les animaux .
Pharmacocinétique
Après administration de sibutramine chez l'homme, le this compound (M2) est formé par la N-déméthylation du desméthylsibutramine (M1) par le CYP2B6 . Des taux élevés de sibutramine dans le plasma sont observés avec l'utilisation concomitante d'inhibiteurs du CYP2B6 (par exemple, le clopidogrel) et chez les individus présentant certains génotypes du CYP2B6 en raison de la conversion réduite de la sibutramine en desméthylsibutramine .
Compléments alimentaires pour la perte de poids
Le this compound a été identifié comme une substance adulterante dans les compléments alimentaires pour la perte de poids . C'est un métabolite actif du médicament anorexique sibutramine .
Détection dans les compléments alimentaires
Une méthode de chromatographie liquide haute performance, couplée à la détection UV et à la spectrométrie de masse à ionisation par électronébulisation (HPLC—UV-ESI-MS), a été développée pour la détermination simultanée des additifs illégaux sibutramine et de son métabolite N-di-desméthylsibutramine dans les compléments alimentaires pour la perte de poids .
Association avec la psychose
Les données sur l'activité du this compound chez l'homme sont limitées, bien qu'un cas de psychose associé à l'utilisation de this compound ait été rapporté en 2019 .
Détermination dans le plasma humain
Une méthode de chromatographie liquide sensible et sélective couplée à la spectrométrie de masse en tandem a été développée et validée pour la détermination de la sibutramine et de ses métabolites N-desméthyl dans le plasma humain .
Mécanisme D'action
Target of Action
Didesmethylsibutramine primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Biochemical Pathways
The inhibition of neurotransmitter reuptake by didesmethylsibutramine affects various biochemical pathways. By increasing the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, it modulates the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of didesmethylsibutramine’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft . This can lead to various physiological effects, including appetite suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of didesmethylsibutramine. For instance, the presence of certain drugs (such as CYP2B6 inhibitors) can affect its metabolism and thereby its action . Genetic factors, such as the individual’s CYP2B6 genotype, can also influence the drug’s metabolism and efficacy .
Analyse Biochimique
Biochemical Properties
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of Didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Cellular Effects
The cellular effects of Didesmethylsibutramine are primarily due to its role as a triple reuptake inhibitor. By blocking the reuptake of serotonin, dopamine, and norepinephrine, Didesmethylsibutramine can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Didesmethylsibutramine involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, blocking their reabsorption and increasing their concentrations in the synaptic cleft . This can lead to enhanced neurotransmission and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 .
Dosage Effects in Animal Models
It is known that the ®-enantiomer of Didesmethylsibutramine possesses significantly stronger anorectic activity in animals .
Metabolic Pathways
Didesmethylsibutramine is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This suggests that it is involved in the metabolic pathways of the cytochrome P450 system.
Subcellular Localization
Given its role as a reuptake inhibitor, it is likely to be localized at the neuronal synapses where it can interact with the reuptake transporters of serotonin, dopamine, and norepinephrine .
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-54-9 | |
| Record name | N-Didesmethylsibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Didemethylsibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDESMETHYLSIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


